molecular formula C18H19NO3 B2629672 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide CAS No. 301306-96-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide

Cat. No.: B2629672
CAS No.: 301306-96-7
M. Wt: 297.354
InChI Key: KBVNKCYSZBFFAL-UHFFFAOYSA-N
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Description

Structural Characterization of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2,4,6-Trimethylbenzamide

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide, systematically describes its structure. The parent benzamide group (2,4,6-trimethylbenzoyl) is substituted at the nitrogen atom with a 2,3-dihydro-1,4-benzodioxin ring. The molecular formula C₁₈H₁₉NO₃ corresponds to a monoisotopic mass of 297.1365 g/mol and an average mass of 297.354 g/mol.

The connectivity is further clarified by its SMILES notation:
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC3=C(C=C2)OCCO3)C
This string highlights the methyl-substituted benzamide (CC1=CC(=C(C(=C1)C)C(=O)N...) linked to the dihydrobenzodioxin system (...NC2=CC3=C(C=C2)OCCO3). The InChIKey KBVNKCYSZBFFAL-UHFFFAOYSA-N uniquely encodes stereochemical and isotopic details.

Table 1: Key Molecular Descriptors
Property Value
Molecular formula C₁₈H₁₉NO₃
Monoisotopic mass (g/mol) 297.1365
Average mass (g/mol) 297.354
SMILES CC1=CC(=C(C(=C1)C)...
InChIKey KBVNKCYSZBFFAL-UH...

Crystallographic Analysis and Conformational Studies

While crystallographic data specific to this compound are not explicitly available in the provided sources, analogous benzodioxin derivatives exhibit planar aromatic systems with slight puckering in the dioxane ring. Computational models suggest that the dihydrobenzodioxin moiety adopts a boat-like conformation due to steric interactions between the oxygen atoms and adjacent hydrogen atoms. The 2,4,6-trimethylbenzoyl group likely adopts a coplanar arrangement with the amide bond, stabilized by conjugation between the carbonyl group and the aromatic π-system.

The absence of reported single-crystal X-ray diffraction data limits detailed analysis of packing motifs. However, molecular mechanics simulations predict weak van der Waals interactions between methyl groups and the dioxane oxygen atoms, contributing to a layered solid-state structure.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The proton NMR spectrum of this compound would feature distinct signals corresponding to its aromatic protons, methyl groups, and dioxane ring. The trimethylbenzoyl group’s symmetry-equivalent methyl protons (2,4,6-positions) would appear as a singlet near δ 2.3 ppm. The amide proton (N–H) would resonate as a broad singlet near δ 8.5 ppm due to hydrogen bonding. The dihydrobenzodioxin’s non-equivalent methylene protons (O–CH₂–CH₂–O) would split into a multiplet between δ 4.2–4.4 ppm, while its aromatic protons would appear as two doublets near δ 6.8–7.1 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts
Proton Environment δ (ppm) Multiplicity
Trimethylbenzoyl (-CH₃) 2.3 Singlet
Amide (-NH) 8.5 Broad
Dioxane (-O–CH₂–CH₂–O) 4.2–4.4 Multiplet
Aromatic (dihydrobenzodioxin) 6.8–7.1 Doublet
Infrared (IR) Absorption Characteristics

The IR spectrum would exhibit key absorptions corresponding to functional groups:

  • Amide C=O stretch : A strong band near 1650 cm⁻¹.
  • Aromatic C–H stretch : Peaks between 3050–3100 cm⁻¹.
  • Ether C–O–C asymmetric stretch : Bands near 1250 cm⁻¹ from the dioxane ring.
  • Methyl C–H bends : Peaks at 1380–1460 cm⁻¹.
Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry would produce a molecular ion peak at m/z 297.1 (M⁺- ). Key fragments include:

  • Loss of the dioxane ring (m/z 162.1, C₁₀H₁₀O₂).
  • Cleavage of the amide bond yielding m/z 135.1 (C₈H₇O⁺) and m/z 162.1 (C₁₀H₁₀O₂).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-8-12(2)17(13(3)9-11)18(20)19-14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVNKCYSZBFFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents under controlled conditions.

    Amidation Reaction: The benzodioxin derivative is then subjected to an amidation reaction with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing large reactors for the cyclization process to form the benzodioxin ring.

    Continuous Flow Amidation: Employing continuous flow reactors for the amidation step to enhance efficiency and scalability. The use of automated systems ensures consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzodioxin derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be substituted with different nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidized Derivatives: Formation of carboxylic acids or ketones.

    Reduced Derivatives: Formation of alcohols or amines.

    Substituted Derivatives: Formation of various substituted benzamides.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antibacterial and enzyme inhibitory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds for Comparison
Compound Name Core Structure Substituents/Functional Groups Reported Activity/Use References
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide 1,4-Benzodioxin + acetamide Acetamide group at position 6 Synthetic intermediate
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide 1,4-Benzodioxin + sulfonamide 4-Methylbenzenesulfonamide at position 6 Antibacterial potential
3',4'-(1",4"-Dioxino)flavone Flavone + 1,4-dioxane Hydroxy methyl at position 2" on dioxane Antihepatotoxic activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + N,O-bidentate 3-Methylbenzamide + hydroxy/dimethyl groups Metal-catalyzed C–H functionalization
Patent compound XIV () Complex benzodioxin-benzamide Difluoropropanoyl, tetrahydrofuran substituents Pharmaceutical intermediate

Structural and Functional Analysis

Core Structural Differences
  • Benzodioxin vs. Dioxane: The target compound’s 1,4-benzodioxin ring (fused aromatic system) differs from 1,4-dioxane (non-aromatic) in 3',4'-(1",4"-dioxino)flavone. Aromaticity in benzodioxin may enhance π-π stacking interactions in biological systems compared to dioxane derivatives .
  • Amide vs.
Substituent Effects
  • Trimethylbenzamide : The 2,4,6-trimethyl substitution on the benzamide increases steric bulk and lipophilicity compared to acetamide () or 3-methylbenzamide (). This could enhance membrane permeability but reduce solubility .
  • Directing Groups : The N,O-bidentate group in ’s compound enables metal-catalyzed reactions, a feature absent in the target compound due to its lack of hydroxy/dimethyl substituents .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C15H17N O3
  • Molecular Weight : 273.30 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, a study on benzodioxine derivatives showed promising results against various cancer cell lines. The compound was tested using both 2D and 3D cell culture methods to evaluate its efficacy in inhibiting tumor cell proliferation.

Case Study: Antitumor Efficacy

In a comparative study involving several derivatives:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
  • Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.

The results indicated that compounds similar to this compound had IC50 values ranging from 5 to 20 µM in 2D assays and higher values in 3D assays, suggesting a dose-dependent response in tumor inhibition .

Antimicrobial Activity

In addition to antitumor properties, the compound's potential antimicrobial activity was evaluated against various pathogens:

  • Pathogens Tested : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae.

The antimicrobial efficacy was assessed using broth microdilution methods. Compounds with similar structures demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Results

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
S. cerevisiae64 µg/mL

The biological activity of this compound may be attributed to its ability to interact with DNA and inhibit key cellular pathways involved in proliferation and survival. The binding affinity to DNA has been noted in studies involving related compounds that target the minor groove of AT-DNA.

Proposed Mechanism

  • DNA Interaction : The compound may intercalate within the DNA structure.
  • Cell Cycle Arrest : Induces apoptosis in cancer cells through disruption of normal cell cycle progression.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis leading to cell lysis.

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